Cas no 1956341-97-1 (Benzo[d]isothiazol-5-yl benzoate)
![Benzo[d]isothiazol-5-yl benzoate structure](https://ja.kuujia.com/scimg/cas/1956341-97-1x500.png)
Benzo[d]isothiazol-5-yl benzoate 化学的及び物理的性質
名前と識別子
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- Benzo[d]isothiazol-5-yl benzoate
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- インチ: 1S/C14H9NO2S/c16-14(10-4-2-1-3-5-10)17-12-6-7-13-11(8-12)9-15-18-13/h1-9H
- InChIKey: AYFORPZBDJCJPD-UHFFFAOYSA-N
- SMILES: S1C2C=CC(=CC=2C=N1)OC(C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 255.03539970 g/mol
- 同位素质量: 255.03539970 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 304
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4
- 分子量: 255.29
- XLogP3: 3.7
Benzo[d]isothiazol-5-yl benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM278749-1g |
Benzo[d]isothiazol-5-yl benzoate |
1956341-97-1 | 95% | 1g |
$701 | 2021-06-17 | |
Chemenu | CM278749-1g |
Benzo[d]isothiazol-5-yl benzoate |
1956341-97-1 | 95% | 1g |
$*** | 2023-03-31 |
Benzo[d]isothiazol-5-yl benzoate 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Benzo[d]isothiazol-5-yl benzoateに関する追加情報
Benzo[d]isothiazol-5-yl benzoate (CAS No. 1956341-97-1): A Comprehensive Overview
Benzo[d]isothiazol-5-yl benzoate, identified by its Chemical Abstracts Service (CAS) number CAS No. 1956341-97-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate heterocyclic structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The combination of a benzoate moiety with a benzo[d]isothiazole ring system imparts unique chemical and biological properties, making it a valuable candidate for further exploration.
The< strong>benzo[d]isothiazole moiety is a key structural feature that contributes to the compound's reactivity and biological activity. This scaffold is known for its presence in various bioactive natural products and synthetic molecules, often exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The benzoate group, on the other hand, provides additional functionality that can be exploited for drug design, including interactions with biological targets and modulation of pharmacokinetic profiles.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. Benzo[d]isothiazol-5-yl benzoate has been studied for its potential role in addressing various diseases, particularly those associated with aberrant cell proliferation and inflammation. Preliminary studies suggest that this compound may interfere with key signaling pathways involved in these conditions, offering a promising lead for further investigation.
In vitro studies have demonstrated the compound's ability to modulate enzymes and receptors relevant to human health. For instance, research indicates that benzo[d]isothiazol-5-yl benzoate may exhibit inhibitory effects on certain kinases and transcription factors, which are often dysregulated in pathological states. These findings align with the growing interest in targeting molecular mechanisms underlying disease progression.
The< strong>CAS No. 1956341-97-1 designation ensures that researchers can reliably identify and utilize this compound in their experiments. The standardized nomenclature provided by CAS numbers is crucial for ensuring consistency across scientific literature and experimental protocols. This compound's unique structure and potential biological activity make it a subject of considerable interest for researchers aiming to develop innovative therapeutic strategies.
One of the most compelling aspects of benzo[d]isothiazol-5-yl benzoate is its versatility in drug design. The presence of both aromatic and heterocyclic rings allows for diverse modifications, enabling chemists to fine-tune its properties for specific applications. This flexibility is particularly valuable in the context of structure-based drug design, where subtle changes in molecular structure can significantly impact biological activity.
Current research efforts are focused on understanding the mechanisms through which this compound exerts its effects. By elucidating these pathways, scientists can identify new therapeutic targets and optimize the compound's pharmacological profile. Additionally, computational methods such as molecular docking and simulations are being employed to predict how benzo[d]isothiazol-5-yl benzoate interacts with biological targets, providing insights that can guide future synthetic efforts.
The< strong>CAS No. 1956341-97-1 registration also facilitates regulatory compliance and quality control measures during clinical development. As pharmaceutical companies progress from preclinical studies to human trials, having a well-documented compound with a clear identifier is essential for ensuring safety and efficacy. This compound's detailed characterization will be crucial for navigating the complex regulatory landscape required for drug approval.
In conclusion, benzo[d]isothiazol-5-yl benzoate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for developing new treatments against various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical science.
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